molecular formula C51H62N2O11 B14227697 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate CAS No. 823808-12-4

11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate

Cat. No.: B14227697
CAS No.: 823808-12-4
M. Wt: 879.0 g/mol
InChI Key: YUVUUYNUJIEMPU-UHFFFAOYSA-N
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Description

11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate is a complex organic compound characterized by its multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.

    Esterification: The 4-nitrobenzoyl chloride is then reacted with undecanol to form 11-(4-nitrobenzoyloxy)undecanol.

    Coupling Reaction: This intermediate is further reacted with 4-hydroxybenzaldehyde to form the corresponding ether.

    Aldol Condensation: The product undergoes aldol condensation with acetophenone to form the enone.

    Final Esterification: The final step involves esterification with another molecule of 4-nitrobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with specific optical and electronic properties.

    Medicinal Chemistry: Investigated for its potential as a drug candidate due to its complex structure and functional groups.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The aromatic rings and enone moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl Chloride: A precursor in the synthesis of the target compound.

    4-Nitrobenzoic Acid: Another nitro-substituted aromatic compound with similar reactivity.

    11-(4-Nitrobenzoyloxy)undecanol: An intermediate in the synthesis of the target compound.

Uniqueness

The uniqueness of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

CAS No.

823808-12-4

Molecular Formula

C51H62N2O11

Molecular Weight

879.0 g/mol

IUPAC Name

11-[4-[3-[4-[11-(4-nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate

InChI

InChI=1S/C51H62N2O11/c54-49(42-26-34-48(35-27-42)62-38-16-12-8-4-2-6-10-14-18-40-64-51(56)44-24-30-46(31-25-44)53(59)60)36-21-41-19-32-47(33-20-41)61-37-15-11-7-3-1-5-9-13-17-39-63-50(55)43-22-28-45(29-23-43)52(57)58/h19-36H,1-18,37-40H2

InChI Key

YUVUUYNUJIEMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCCCCCCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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